molecular formula C8H8N2O2S2 B3117530 4-isothiocyanato-N-methylbenzenesulfonamide CAS No. 223785-90-8

4-isothiocyanato-N-methylbenzenesulfonamide

Cat. No. B3117530
M. Wt: 228.3 g/mol
InChI Key: RWAPCVBNVCMXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H8N2O2S2 and a molecular weight of 228.29 g/mol . It falls within the category of biochemically relevant compounds and is primarily used for proteomics research .

Scientific Research Applications

  • Structural Characterization and Synthesis Techniques :

    • The synthesis and structural characterization of various methylbenzenesulfonamide derivatives have been explored. For example, N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide was investigated for its crystal structure, demonstrating the orientation of the 4-methylbenzenesulfonamide entity and intramolecular hydrogen bonding, contributing to its supramolecular structure (Mague, Abdel-Aziz, El-Azab, & El-Sherbeny, 2014).
    • The synthesis of sulfonamide derivatives, like N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been reported, with detailed information on their crystallographic characterization (Stenfors & Ngassa, 2020).
  • Molecular and Spectroscopic Investigations :

    • Research has been conducted on the synthesis and comprehensive spectroscopic analysis of new sulfonamide molecules. For instance, a study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide provided insights into its molecular structure and electronic properties through spectroscopic tools and computational studies (Murthy et al., 2018).
  • Biological and Therapeutic Applications :

    • Various studies have focused on the biological applications of methylbenzenesulfonamide derivatives. For example, their potential as anticancer agents has been explored, with a focus on their ability to induce apoptosis and autophagy pathways, as well as their carbonic anhydrase inhibitory effects (Gul et al., 2018).
    • The antibacterial and lipoxygenase inhibition activities of certain N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been investigated, highlighting their potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
  • Chemical Interactions and Properties :

    • Studies like the equilibrium constants and protonation site analysis for N-methylbenzenesulfonamides have provided insights into the chemical behavior and interactions of these compounds in different environments (Moreira et al., 2011).

Safety And Hazards

  • Aquatic Environment : The mixture containing this compound consists of components with unknown hazards to the aquatic environment. Caution should be exercised when handling and disposing of it .

properties

IUPAC Name

4-isothiocyanato-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-9-14(11,12)8-4-2-7(3-5-8)10-6-13/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAPCVBNVCMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isothiocyanato-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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